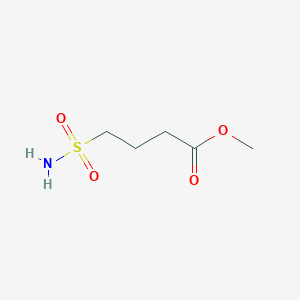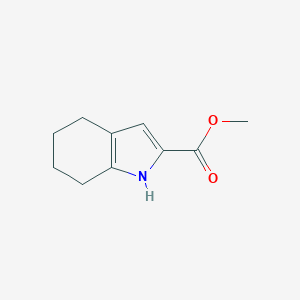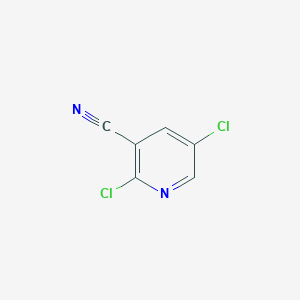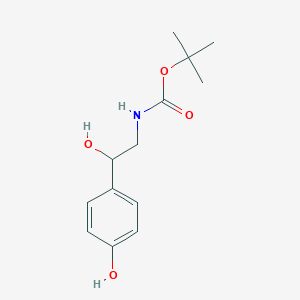
2-(Methylthio)-5-(tributylstannyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-5-(tributylstannyl)pyrimidine is an organotin compound . It is used in Stille coupling reaction and can be used as one of the precursors in the synthesis of 2-aminopyridine oxazolidinones as potent and selective tankyrase (TNKS) inhibitors and the synthesis of canagliflozin, a novel inhibitor for sodium-dependent glucose cotransporter .
Synthesis Analysis
The synthesis of 2-(Methylthio)-5-(tributylstannyl)pyrimidine involves the use of malonate derivatives with -methylisothiouronium sulfate followed by derivation and oxidation in a water–acetone mixture using oxone as the oxidant .Molecular Structure Analysis
The molecular structure of 2-(Methylthio)-5-(tributylstannyl)pyrimidine is represented by the InChI code1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; . The molecular weight of the compound is 415.23 . Physical And Chemical Properties Analysis
2-(Methylthio)-5-(tributylstannyl)pyrimidine is a liquid at room temperature . It has a refractive index of 1.544 and a density of 1.193 g/mL at 25°C . The compound should be stored in a refrigerator .Scientific Research Applications
Medicinal Chemistry Synthesis
“2-(Methylthio)-5-(tributylstannyl)pyrimidine” is utilized as a building block in medicinal chemistry synthesis. It plays a crucial role in the total synthesis of marine alkaloids and pyrimidinecarboxylic acids, which are significant for developing new pharmacologically active molecules .
Anti-inflammatory Drug Development
Pyrimidine derivatives, including those with a “2-(Methylthio)-5-(tributylstannyl)” moiety, have shown potent anti-inflammatory effects. They work by inhibiting key inflammatory mediators, which makes them valuable in the development of new anti-inflammatory drugs .
Anticancer Agents
The pyrimidine core is an emerging scaffold in the design of anticancer agents. Derivatives of “2-(Methylthio)-5-(tributylstannyl)pyrimidine” may be explored for their potential to inhibit various cancer targets, such as tyrosine kinase and other enzymes critical to cancer cell proliferation .
Organic Synthesis
In organic synthesis, “2-(Methylthio)-5-(tributylstannyl)pyrimidine” can be used to create complex heterocyclic compounds. These compounds are essential for the development of new materials with potential applications in various industries .
Drug Discovery and Proteomics
This compound is also significant in proteomics research, where it can be used to study protein interactions and functions. It serves as a biochemical tool for the identification of novel drug targets and the understanding of disease mechanisms .
Environmental Research
While specific environmental applications of “2-(Methylthio)-5-(tributylstannyl)pyrimidine” are not directly mentioned, related compounds are used in scientific research for the development of new materials that could have environmental benefits .
Safety and Hazards
The compound is classified as dangerous with hazard statements H301, H302, H312, H315, H319, H332, H335, H410 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
It is used as a precursor in the synthesis of 2-aminopyridine oxazolidinones, which are potent and selective inhibitors of tankyrase (tnks) . TNKS is a protein involved in various cellular processes, including Wnt signaling, telomere maintenance, and cell proliferation .
Mode of Action
It is known to be used in stille coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. This suggests that it may interact with its targets through the formation of new covalent bonds .
Biochemical Pathways
Given its use in the synthesis of tnks inhibitors , it may indirectly influence the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
As a precursor in the synthesis of tnks inhibitors , it may contribute to the inhibition of TNKS activity, potentially affecting cell proliferation and other cellular processes .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
tributyl-(2-methylsulfanylpyrimidin-5-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWUNYIXRVXVMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376851 |
Source


|
| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)-5-(tributylstannyl)pyrimidine | |
CAS RN |
120717-37-5 |
Source


|
| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)
![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)




![[(2R,3S,5R)-3-benzoyloxy-5-cyanooxolan-2-yl]methyl benzoate](/img/structure/B182221.png)

